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Compound of Interest

Compound Name:
Diethyl 1,1-

cyclopropanedicarboxylate

Cat. No.: B117591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectral data for diethyl 1,1-cyclopropanedicarboxylate. Detailed

experimental protocols and visualizations of its synthetic pathway are included to support

researchers in its identification, characterization, and application in organic synthesis and drug

development.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectral data for diethyl 1,1-
cyclopropanedicarboxylate.

¹H NMR Spectral Data
The ¹H NMR spectrum of diethyl 1,1-cyclopropanedicarboxylate was acquired in deuterated

chloroform (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per

million (ppm) relative to tetramethylsilane (TMS).
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.20 Quartet 4H -OCH₂CH₃

~1.43 Singlet 4H Cyclopropane CH₂

~1.28 Triplet 6H -OCH₂CH₃

Table 1: ¹H NMR spectral data for diethyl 1,1-cyclopropanedicarboxylate.

¹³C NMR Spectral Data
The ¹³C NMR spectrum was also recorded in CDCl₃. The chemical shifts (δ) are reported in

ppm.

Chemical Shift (ppm) Assignment

171.1 C=O

61.5 -OCH₂CH₃

31.1 C(CO₂Et)₂

16.5 Cyclopropane CH₂

14.1 -OCH₂CH₃

Table 2: ¹³C NMR spectral data for diethyl 1,1-cyclopropanedicarboxylate.

Infrared (IR) Spectral Data
The IR spectrum was obtained from a neat liquid sample. The table below lists the major

absorption bands.
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

2984 Medium C-H stretch (aliphatic)

1729 Strong C=O stretch (ester)

1301 Strong C-O stretch (ester)

1183 Strong C-O stretch (ester)

1030 Medium C-C stretch (cyclopropane)

Table 3: Key IR absorption bands for diethyl 1,1-cyclopropanedicarboxylate.

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of diethyl 1,1-cyclopropanedicarboxylate (approximately 10-

20 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5

mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz

NMR spectrometer.

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve an adequate

signal-to-noise ratio. A relaxation delay of 1-2 seconds is used between pulses.

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the

spectrum to single lines for each unique carbon atom. A longer acquisition time and a greater

number of scans are typically required compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00
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ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
Sample Preparation: For analysis as a neat liquid, a single drop of diethyl 1,1-
cyclopropanedicarboxylate is placed between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates. The plates are gently pressed together to form a thin liquid film.

Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used

to acquire the spectrum. A background spectrum of the clean salt plates is recorded first. The

sample is then placed in the beam path, and the sample spectrum is recorded. The final

spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.

Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental and

logical workflows related to diethyl 1,1-cyclopropanedicarboxylate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b117591?utm_src=pdf-body
https://www.benchchem.com/product/b117591?utm_src=pdf-body
https://www.benchchem.com/product/b117591?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Reagents & Solvent

Diethyl Malonate

Reaction Mixture

1,2-Dibromoethane

Base (e.g., K₂CO₃, NaOEt)

Solvent (e.g., DMSO, Ethanol)

Aqueous Workup
& Extraction

Purification
(Distillation) Diethyl 1,1-cyclopropanedicarboxylate

Click to download full resolution via product page

Caption: Synthesis workflow for diethyl 1,1-cyclopropanedicarboxylate.
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Synthetic Applications

Diethyl 1,1-cyclopropanedicarboxylate

Key Synthetic Intermediate

is a

Pharmaceuticals (e.g., Montelukast, Ketorolac)

used in synthesis of

Agrochemicals

used in synthesis of

Specialty Materials

used in synthesis of
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To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of Diethyl
1,1-cyclopropanedicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b117591#diethyl-1-1-cyclopropanedicarboxylate-
spectral-data-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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